molecular formula C8H8Cl2O3S B15254215 (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B15254215
M. Wt: 255.12 g/mol
InChI Key: UDUBOCKGHRTRTC-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride is an organosulfur compound with a molecular structure that includes a chloro-substituted methoxyphenyl group attached to a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 4-chloro-3-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Chloro-3-methoxyphenol+Methanesulfonyl chloride(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride\text{4-Chloro-3-methoxyphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Chloro-3-methoxyphenol+Methanesulfonyl chloride→(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The reactivity of (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The mechanism typically involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the chloro and methoxy substituents.

    (4-Chlorophenyl)methanesulfonyl chloride: Lacks the methoxy group.

    (4-Methoxyphenyl)methanesulfonyl chloride: Lacks the chloro group.

Uniqueness

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

(4-chloro-3-methoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c1-13-8-4-6(2-3-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3

InChI Key

UDUBOCKGHRTRTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)Cl)Cl

Origin of Product

United States

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